molecular formula C8H14O2S2 B1675560 Lipoic acid CAS No. 1200-22-2

Lipoic acid

Cat. No. B1675560
CAS RN: 1200-22-2
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-SSDOTTSWSA-N
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Description

Lipoic acid (LA), also known as α-lipoic acid, alpha-lipoic acid (ALA), and thioctic acid, is an organosulfur compound derived from caprylic acid (octanoic acid) . It is essential for aerobic metabolism and is a crucial part of mitochondrial bioenergetic reactions . LA is produced by plants, humans, and animals . It is also available as a dietary supplement in some countries, marketed as an antioxidant .


Synthesis Analysis

Lipoic acid is synthesized in the heart, liver, and testis . The main metabolic transformation of lipoic acid is β-oxidation of the pentanoic acid side chain . A synthesis of ALA starting from 7-carbethoxy-2-heptenoic acid has been reported .


Molecular Structure Analysis

LA contains two sulfur atoms (at C6 and C8) connected by a disulfide bond . The carbon atom at C6 is chiral, and the molecule exists as two enantiomers ®-(+)-lipoic acid (RLA) and (S)-(-)-lipoic acid (SLA) and as a racemic mixture (R/S)-lipoic acid (R/S-LA) . LA appears physically as a yellow solid and structurally contains a terminal carboxylic acid and a terminal dithiolane ring .


Chemical Reactions Analysis

As a potent antioxidant and a natural dithiol compound, LA performs a crucial role in mitochondrial bioenergetic reactions . It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .


Physical And Chemical Properties Analysis

LA is a yellow needle-like crystal with a molar mass of 206.32 g·mol−1 . It has a melting point of 60–62 °C . It is very slightly soluble in water (0.24 g/L) but soluble in ethanol (50 mg/mL) .

Scientific Research Applications

Antioxidant and Cellular Glutathione Synthesis

Lipoic acid plays a significant role in increasing the synthesis of cellular glutathione, a critical antioxidant in the body. It achieves this by improving cystine utilization, thereby enabling the enzyme responsible for glutathione synthesis to operate under optimum conditions. This mechanism suggests its potential clinical relevance in restoring cells that are severely deficient in glutathione, important for disorders associated with oxidative stress (Han et al., 1997).

Radioprotection

Research has shown that lipoic acid can protect hematopoietic tissues in mice from radiation injury, thereby increasing survival rates after exposure. This protective effect is attributed to its antioxidant capabilities, illustrating its potential for enhancing radioprotection in clinical settings (Ramakrishnan et al., 1992).

Microbial Pathogens and Metabolism

Lipoic acid is critical for the metabolism in free-living cells and plays a role in microbial pathogenesis and virulence. Its metabolism in bacteria, fungi, and protozoa reflects the adaptation of these organisms to their niche environments, highlighting its importance beyond human health to include microbial ecology and pathogen resistance strategies (Spalding & Prigge, 2010).

Mitochondrial Redox Regulation

Lipoic acid is essential for mitochondrial metabolism, where it acts as a cofactor for several enzyme complexes involved in energy production. Its role in stabilizing and regulating these complexes further underscores its importance in maintaining cellular energy and redox balance (Solmonson & Deberardinis, 2017).

Modulation of T-Type Calcium Channels in Pain Pathway

Lipoic acid has been shown to modulate T-type calcium channels, which play a role in the pain pathway. This modulation contributes to its analgesic properties, offering insights into its mechanism of action in treating pain disorders (Lee et al., 2009).

Safety And Hazards

LA is generally safe, though it may interfere with some medications and can cause mild gastrointestinal side effects . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-[(3R)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152651
Record name (R)-Lipoic acid
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Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001451
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Solubility

Insoluble
Record name Lipoic acid
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Mechanism of Action

Lipoic Acid is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms. Lipoic acid exists as two enantiomers, the R-enantiomer and the S-enantiomer. Normally only the R-enantiomer of an amino acid is biologically active, but for lipoic acid the S-enantiomer assists in the reduction of the R-enantiomer when a racemic mixture is given. Some recent studies have suggested that the S-enantiomer in fact has an inhibiting effect on the R-enantiomer, reducing its biological activity substantially and actually adding to oxidative stress rather than reducing it. Furthermore, the S-enantiomer has been found to reduce the expression of GLUT-4s in cells, responsible for glucose uptake, and hence reduce insulin sensitivity.
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Product Name

Lipoic acid

CAS RN

1200-22-2
Record name α-Lipoic acid
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Record name 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid
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Record name Arlipoic acid
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Record name (R)-Lipoic acid
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Melting Point

60.5 °C
Record name Lipoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00166
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Record name (R)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

8.0 grams (0.038 mole) of 6,8-dimercapto octanoic acid were added to 1.54 grams (0.038 mole) of sodium hydroxide in 90 ml of water and the solution formed adjusted to pH 9 with dilute aqueous sodium hydroxide. The solution was extracted twice, each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off and the residual ether removed in a vacuum. The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate added and oxygen led in with stirring at room temperture. After 2.5 hours the reaction solution had reached a pH of 12.4, the supply of oxygen was ended and the precipitated iron salt filtered off. The clear yellow solution was acidified with 10% hydrochloric acid at 5° C., to 10° C., further stirred for 1 hour at pH 1 and the precipitated crude product filtered off. The precipitate was washed with water, dried in a vacuum and recrystallized from ethyl acetate/hexane. After drying there were obtained 5.9 grams (75% of theory) of 1,2-dithiolane-3-pentanoic acid as yellow crystals having a melting point of 61° C. to 62° C.
Quantity
8 g
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1.54 g
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90 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diisopropylethylamine (DIPEA) (anhydrous, 4.3 ml, 24.2 mmol) was added to a solution of EDC.HCl (604 mg, 3.15 mmol) in dichloromethane (15 ml) and stirred for 10 minutes. N-hydroxysuccinimide (390 mg, 3.39 mmol) was added followed by DL-lipoic acid (500 mg, 2.43 mmol). The reaction mixture was stirred in an ice bath for half an hour and then slowly continued overnight under room temperature. The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3). The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%); 1H-NMR (CDCl3) 1.62-1.98 (7H, m), 2.29-2.47 (1H, m), 2.69 (2H, t, J=7.4), 3.02 (4H, s, succinimidyl CH2×2), 3.21-3.28 (2H, m), 3.60-3.65 (1H, m); ESI-MS m/z calcd for C12H17NO4S2: 303.2518. found: 304.1861 [M+1].
Quantity
4.3 mL
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604 mg
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15 mL
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390 mg
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500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lipoic acid
Reactant of Route 2
Lipoic acid
Reactant of Route 3
Lipoic acid
Reactant of Route 4
Lipoic acid
Reactant of Route 5
Lipoic acid
Reactant of Route 6
Lipoic acid

Citations

For This Compound
127,000
Citations
A Bilska, L Wlodek - Pharmacol Rep, 2005 - if-pan.krakow.pl
… , a majority of researchers believe that lipoic acid is not a vitamin. It … lipoic acid [31]. In the last decade, we have witnessed a surge of interest in pharmacological properties of lipoic acid …
Number of citations: 553 if-pan.krakow.pl
A Gorąca, H Huk-Kolega, A Piechota… - Pharmacological …, 2011 - Springer
… Its oxidized form is usually defined as a-lipoic acid or just lipoic acid, and the reduced form of LA is known as dihydrolipoic acid (DHLA). DHLA is the predominant form that interacts with …
Number of citations: 541 link.springer.com
P Data - Arzneimittelforschung, 1995 - thenatural.com
… Another lipoic acid containing enzyme complex, BCKADH (branched-chain keto-acid dehydrogenase), is involved in deriving energy from the branched chain amino acids, leucine, …
Number of citations: 353 www.thenatural.com
L Packer, EH Witt, HJ Tritschler - Free radical biology and medicine, 1995 - Elsevier
… α-Lipoic acid, which … -Lipoic acid administration has been shown to be beneficial in a number of oxidative stress models such as ischemia-reperfusion injury, diabetes (both α-lipoic acid …
Number of citations: 761 www.sciencedirect.com
J Bustamante, JK Lodge, L Marcocci… - Free radical biology and …, 1998 - Elsevier
… S]-lipoic acid led to the observation that α-lipoic acid is rapidly … with α-lipoic acid for 5 weeks, free α-lipoic acid was found in … [2]When given to cells in vitro, α-lipoic acid is rapidly taken up …
Number of citations: 522 www.sciencedirect.com
SD Wollin, PJH Jones - The Journal of nutrition, 2003 - academic.oup.com
α-Lipoic acid (ALA) has been identified as a powerful antioxidant found naturally in our diets, but appears to have increased functional capacity when given as a supplement in the form …
Number of citations: 304 academic.oup.com
H Moini, L Packer, NEL Saris - Toxicology and applied pharmacology, 2002 - Elsevier
… Several studies provided evidence that -lipoic acid supplementation decreases oxidative … that -lipoic acid and dihydrolipoic acid may exert prooxidant properties in vitro. -Lipoic acid and …
Number of citations: 711 www.sciencedirect.com
B Salehi, Y Berkay Yılmaz, G Antika… - Biomolecules, 2019 - mdpi.com
α-lipoic acid (ALA, thioctic acid) is an organosulfur component produced from plants, animals, and humans. It has various properties, among them great antioxidant potential and is …
Number of citations: 255 www.mdpi.com
KP Shay, RF Moreau, EJ Smith, AR Smith… - Biochimica et Biophysica …, 2009 - Elsevier
Alpha-lipoic acid (LA) has become a common ingredient in multivitamin formulas, anti-aging supplements, and even pet food. It is well-defined as a therapy for preventing diabetic …
Number of citations: 189 www.sciencedirect.com
AR Smith, SV Shenvi, M Widlansky… - Current medicinal …, 2004 - ingentaconnect.com
α-Lipoic acid (LA), a naturally occurring dithiol compound, has long been known as an essential cofactor for mitochondrial bioenergetic enzymes. Aside from its enzymatic role, in vitro …
Number of citations: 644 www.ingentaconnect.com

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